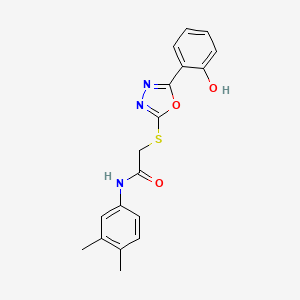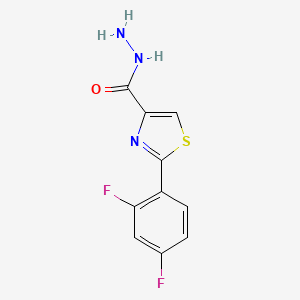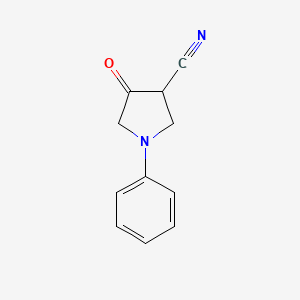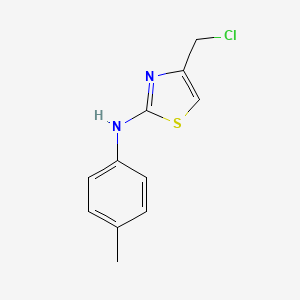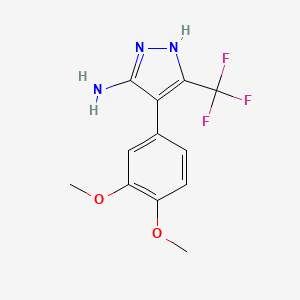
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-thiol
Uniqueness
4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12F3N3O2 |
|---|---|
Poids moléculaire |
287.24 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H12F3N3O2/c1-19-7-4-3-6(5-8(7)20-2)9-10(12(13,14)15)17-18-11(9)16/h3-5H,1-2H3,(H3,16,17,18) |
Clé InChI |
TYMFZRARCQMTEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(NN=C2N)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


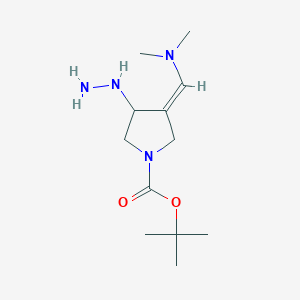

![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)



![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
